4,4'-(Ethane-1,2-diyl)di(benzene-1-diazonium) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Ethane-1,2-diyl)di(benzene-1-diazonium) dichloride is an organic compound that belongs to the class of diazonium salts. These compounds are known for their ability to form azo compounds, which are widely used in dyeing and printing textiles. The diazonium group is a functional group with the formula R-N2+X-, where R is an aryl or alkyl group and X is an anion. This particular compound features two diazonium groups attached to a central ethane-1,2-diyl linker, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 4,4’-(Ethane-1,2-diyl)di(benzene-1-diazonium) dichloride typically involves the diazotization of 4,4’-(Ethane-1,2-diyl)dianiline. The process can be summarized as follows:
Diazotization Reaction: The starting material, 4,4’-(Ethane-1,2-diyl)dianiline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C). This reaction converts the amine groups into diazonium groups, forming the desired diazonium salt.
Industrial Production: On an industrial scale, the reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then isolated by filtration and recrystallization.
Chemical Reactions Analysis
4,4’-(Ethane-1,2-diyl)di(benzene-1-diazonium) dichloride undergoes several types of chemical reactions:
Substitution Reactions: The diazonium groups can be replaced by various nucleophiles such as halides, hydroxides, and cyanides. For example, treatment with potassium iodide results in the formation of 4,4’-(Ethane-1,2-diyl)di(iodobenzene).
Coupling Reactions: The compound can react with phenols or aromatic amines to form azo compounds, which are important in dye chemistry. For instance, coupling with phenol yields 4,4’-(Ethane-1,2-diyl)di(azobenzene).
Reduction Reactions: The diazonium groups can be reduced to form the corresponding amines. This can be achieved using reducing agents such as sodium sulfite.
Scientific Research Applications
4,4’-(Ethane-1,2-diyl)di(benzene-1-diazonium) dichloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound can be used to label proteins and nucleic acids through diazo coupling reactions, aiding in the study of biomolecular interactions.
Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is employed in the production of azo dyes, which are used in textile dyeing, printing, and as colorants in various materials.
Mechanism of Action
The mechanism of action of 4,4’-(Ethane-1,2-diyl)di(benzene-1-diazonium) dichloride primarily involves its ability to form azo compounds through diazo coupling reactions. The diazonium groups act as electrophiles, reacting with nucleophilic aromatic compounds to form azo linkages. This reaction is facilitated by the resonance stabilization of the diazonium ion, which makes it highly reactive towards nucleophiles.
Comparison with Similar Compounds
4,4’-(Ethane-1,2-diyl)di(benzene-1-diazonium) dichloride can be compared with other diazonium salts such as:
4,4’-(Ethane-1,2-diyl)dianiline: The precursor to the diazonium salt, which lacks the diazonium groups and thus has different reactivity.
4,4’-(Ethene-1,2-diyl)di(benzene-1-diazonium) dichloride: A similar compound with an ethene linker instead of an ethane linker, which may exhibit different reactivity and stability.
4,4’-(Ethane-1,2-diyl)di(benzene-1-amine): The reduced form of the diazonium salt, which has amine groups instead of diazonium groups and thus different chemical properties.
Properties
CAS No. |
92836-74-3 |
---|---|
Molecular Formula |
C14H12Cl2N4 |
Molecular Weight |
307.2 g/mol |
IUPAC Name |
4-[2-(4-diazoniophenyl)ethyl]benzenediazonium;dichloride |
InChI |
InChI=1S/C14H12N4.2ClH/c15-17-13-7-3-11(4-8-13)1-2-12-5-9-14(18-16)10-6-12;;/h3-10H,1-2H2;2*1H/q+2;;/p-2 |
InChI Key |
NSXGGZIJIABCIN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)[N+]#N)[N+]#N.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.